3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid
Beschreibung
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is a compound with a complex structure that includes a hydroxy group, a tert-butyl ester, and an amino group
Eigenschaften
IUPAC Name |
3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13)5-4-6(10)11/h13H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKNRZRNYAQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid typically involves the reaction of 3-hydroxypropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the amino group.
3-Hydroxy-2-methyl-2-[(sulfooxy)methyl]propanoic acid: Contains a sulfooxy group instead of the tert-butyl ester.
Uniqueness
3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is unique due to the presence of both hydroxy and amino groups, along with a tert-butyl ester.
Biologische Aktivität
3-{(tert-butoxy)carbonylamino}propanoic acid, also known as Boc-β-Ala-OH, is an organic compound with the molecular formula C₉H₁₇N₁O₅ and a molecular weight of approximately 219.24 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to a hydroxy amino group. It plays a significant role in peptide synthesis and pharmaceutical research due to its functional properties.
Chemical Reactivity
The biological activity of 3-{(tert-butoxy)carbonylamino}propanoic acid can be attributed to the presence of both hydroxy and amino functional groups. These groups enable the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry. Key reactions include:
- Peptide bond formation : The amino group can react with carboxylic acids to form peptides.
- Hydrogen bonding : The hydroxy group can act as a hydrogen bond donor or acceptor, influencing interactions with biomolecules.
Applications
This compound is utilized in several applications, including:
- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins.
- Medicinal Chemistry : Its unique functional groups allow for modifications that can enhance biological activity or selectivity against certain targets.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds similar to 3-{(tert-butoxy)carbonylamino}propanoic acid, particularly in the context of drug development. For instance:
- Antiviral Activity : Research has shown that β-amino acid derivatives exhibit antiviral properties. In one study, compounds containing β-amino acid moieties demonstrated significant antiviral activities against various viruses, suggesting potential applications in antiviral drug design .
- Anticancer Properties : A study highlighted the anticancer potential of heterocyclic derivatives containing β-amino acids, indicating that modifications to the structure could enhance antiproliferative effects on cancer cell lines .
Comparative Analysis
To understand the uniqueness of 3-{(tert-butoxy)carbonylamino}propanoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-N-Boc-3-Amino-3-phenylpropanoic acid | 103365-47-5 | Contains a phenyl group; used in peptide synthesis. |
| 3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | 284493-72-7 | Fluorinated derivative; enhances lipophilicity. |
| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | 7023249 | Hydroxyphenyl substituent; potential for increased bioactivity. |
The unique combination of functional groups in 3-{(tert-butoxy)carbonylamino}propanoic acid may confer distinct properties compared to these similar compounds, particularly regarding its application as an intermediate in drug development.
Q & A
Q. What are the standard synthetic routes for preparing 3-{(tert-butoxy)carbonylamino}propanoic acid?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used as coupling agents in dichloromethane (CH₂Cl₂) to activate the carboxyl group, followed by reaction with tert-butoxycarbonyl (Boc)-protected intermediates. Purification involves aqueous workup and column chromatography .
Q. How can researchers characterize this compound given limited physical data in literature?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm Boc protection and hydroxyamino group presence.
- HPLC-MS for purity assessment and molecular weight verification.
- FTIR to identify carbonyl (C=O) and hydroxyl (-OH) stretches. Physical properties (e.g., melting point) may require experimental determination due to gaps in existing data .
Q. What safety protocols are recommended for handling this compound?
- Use P95 respirators (US) or P1 respirators (EU) to avoid inhalation of particulates.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Avoid exposure to strong acids/bases, which may degrade the Boc group .
Q. What analytical techniques are suitable for assessing purity and stability?
Q. How should this compound be stored to ensure long-term stability?
Store under inert gas (N₂/Ar) at -20°C in airtight containers. Avoid moisture and light, as the Boc group is susceptible to hydrolysis under acidic or humid conditions .
Advanced Research Questions
Q. How can contradictions in solubility data be resolved experimentally?
- Perform solubility screens in polar (e.g., DMSO, MeOH) and nonpolar solvents (e.g., CH₂Cl₂).
- Compare results with structurally similar compounds, such as Boc-protected amino acids (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) .
Q. What computational methods optimize reaction conditions for Boc-group retention?
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states.
- Apply machine learning (ICReDD approach) to predict optimal solvent systems and catalyst ratios, reducing trial-and-error experimentation .
Q. How does the compound behave under strongly acidic or basic conditions?
- The Boc group hydrolyzes in acidic conditions (e.g., HCl/THF), releasing tert-butanol and CO₂.
- Design pH-dependent stability studies using UV-Vis spectroscopy or HPLC to track degradation kinetics .
Q. What are the toxic byproducts formed during thermal decomposition?
Q. How can reactor design improve scalability of Boc-protected compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
